1-(Chloromethyl)-4-methylcyclohexane
Overview
Description
1-(Chloromethyl)-4-methylcyclohexane is an organic compound with the molecular formula C8H15Cl It is a derivative of cyclohexane, where a chloromethyl group and a methyl group are attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-4-methylcyclohexane can be synthesized through several methods. One common approach involves the chloromethylation of 4-methylcyclohexane. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride (ZnCl2) under acidic conditions . The reaction proceeds via the formation of a chloromethyl carbocation, which then reacts with the 4-methylcyclohexane to form the desired product.
Industrial Production Methods: Industrial production of this compound often employs similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as zinc chloride or aluminum chloride are commonly used to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-4-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methylcyclohexane.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Major Products:
Substitution: Formation of amines, ethers, or esters.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methylcyclohexane.
Scientific Research Applications
1-(Chloromethyl)-4-methylcyclohexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound is used in the preparation of specialty polymers and resins.
Material Science: It is employed in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-4-methylcyclohexane primarily involves its reactivity as an alkylating agent. The chloromethyl group can form a highly reactive carbocation intermediate, which can then react with nucleophiles. This reactivity is exploited in various synthetic transformations to introduce new functional groups into molecules.
Comparison with Similar Compounds
1-(Chloromethyl)-4-methylbenzene: Similar structure but with a benzene ring instead of a cyclohexane ring.
1-(Chloromethyl)-4-ethylcyclohexane: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: 1-(Chloromethyl)-4-methylcyclohexane is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical properties and reactivity compared to its analogs. Its ability to undergo a variety of chemical reactions makes it a versatile compound in organic synthesis.
Properties
IUPAC Name |
1-(chloromethyl)-4-methylcyclohexane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Cl/c1-7-2-4-8(6-9)5-3-7/h7-8H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UURNLXIWBYIBFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001264803, DTXSID201288922 | |
Record name | trans-1-(Chloromethyl)-4-methylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001264803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Chloromethyl)-4-methylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201288922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073-68-3, 1666-77-9 | |
Record name | 1-(Chloromethyl)-4-methylcyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1073-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | trans-1-(Chloromethyl)-4-methylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001264803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Chloromethyl)-4-methylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201288922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(chloromethyl)-4-methylcyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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